4-Tetradecyloxybenzaldehyde
Description
4-Tetradecyloxybenzaldehyde: is an organic compound with the molecular formula C21H34O2 . It is characterized by a benzaldehyde core substituted with a tetradecyloxy group at the para position. This compound is known for its applications in various fields, including organic synthesis and material science.
Properties
IUPAC Name |
4-tetradecoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-23-21-16-14-20(19-22)15-17-21/h14-17,19H,2-13,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSPOSIYWFYJOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453193 | |
| Record name | 4-TETRADECYLOXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59117-17-8 | |
| Record name | 4-TETRADECYLOXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Tetradecyloxybenzaldehyde can be synthesized through the alkylation of 4-hydroxybenzaldehyde with tetradecyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Tetradecyloxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-tetradecyloxybenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol, 4-tetradecyloxybenzyl alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aldehyde group directs incoming electrophiles to the ortho and para positions relative to itself.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.
Major Products:
Oxidation: 4-Tetradecyloxybenzoic acid.
Reduction: 4-Tetradecyloxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Applications in Material Science
1. Flame-Retardant Materials:
Recent studies have demonstrated that incorporating 4-tetradecyloxybenzaldehyde into epoxy resin matrices improves their flame-retardant properties. For instance, the limiting oxygen index (LOI) of epoxy resins modified with tetradecyl compounds showed significant improvements compared to pure epoxy, indicating enhanced fire resistance. The LOI values for tetradecyl derivatives were recorded at approximately 26.71%, compared to 22.75% for pure epoxy .
2. Mechanical Properties:
The addition of this compound has also been shown to positively affect the mechanical strength of materials. In comparative tests, epoxy resins with tetradecyl modifications exhibited higher tensile strength than unmodified resins, suggesting that these compounds can be utilized to develop stronger, more durable materials suitable for various applications .
Organic Synthesis Applications
1. Intermediate in Chemical Reactions:
this compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various reactions, including condensation and polymerization processes. For example, it has been used in synthesizing Schiff bases and other derivatives that have applications in dyes and pharmaceuticals .
2. Liquid Crystalline Materials:
The compound has been investigated for its potential use in liquid crystalline systems. Studies indicate that derivatives of this compound can exhibit liquid crystalline behavior, making them suitable for applications in display technologies and sensors .
Biomedical Applications
1. Antimicrobial Properties:
Research has indicated that compounds related to this compound possess antimicrobial properties. This suggests potential applications in developing new antimicrobial agents or coatings that could be used in medical devices or packaging materials to prevent bacterial growth .
2. Drug Delivery Systems:
The lipophilic nature of the tetradecyl chain makes this compound a candidate for drug delivery systems, particularly for hydrophobic drugs. By modifying drug molecules with this compound, researchers aim to enhance solubility and bioavailability, improving therapeutic efficacy .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Flame Retardancy | Epoxy Resins | LOI increased from 22.75% (pure) to 26.71% (modified) |
| Mechanical Strength | Composite Materials | Enhanced tensile strength observed with tetradecyl modifications |
| Antimicrobial Activity | Coatings | Effective against various bacterial strains; potential for medical applications |
| Liquid Crystalline Behavior | Display Technologies | Exhibited favorable liquid crystalline properties suitable for LCDs |
Mechanism of Action
The mechanism of action of 4-tetradecyloxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical pathways. Additionally, the long alkyl chain imparts hydrophobic properties, making it useful in the formation of micelles and other self-assembled structures .
Comparison with Similar Compounds
- 4-Decyloxybenzaldehyde
- 4-Dodecyloxybenzaldehyde
- 4-Hexadecyloxybenzaldehyde
Comparison: 4-Tetradecyloxybenzaldehyde is unique due to its specific alkyl chain length, which influences its physical and chemical properties. Compared to shorter or longer alkyl chain analogs, it exhibits different solubility, melting point, and reactivity. These properties make it suitable for specific applications where other analogs may not perform as effectively .
Biological Activity
4-Tetradecyloxybenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by a long alkyl chain, which influences its interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, chemical properties, and various biological effects supported by research findings.
This compound is a derivative of benzaldehyde with a tetradecyl ether group. Its chemical structure can be represented as follows:
This compound exhibits a melting point range of approximately 56.6–58.7 °C, indicating its solid state at room temperature . The presence of the long hydrophobic alkyl chain contributes to its liquid crystalline properties, which have been studied in various contexts .
Synthesis
The synthesis of this compound typically involves the alkylation of phenol with 1-bromotetradecane under basic conditions. This reaction can be summarized as follows:
- Preparation of Alkoxide : Phenol is treated with potassium carbonate to generate the phenoxide ion.
- Nucleophilic Substitution : The phenoxide ion acts as a nucleophile and attacks the carbon in 1-bromotetradecane, leading to the formation of 4-tetradecyloxyphenol.
- Oxidation : The resulting alcohol is oxidized to form this compound using an oxidizing agent like dichromate or PCC (pyridinium chlorochromate).
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives with long alkyl chains possess enhanced antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria . The hydrophobic nature of the alkyl chain likely facilitates membrane penetration, leading to cell lysis.
Anti-inflammatory Effects
In vitro studies have shown that this compound can modulate inflammatory responses. It has been observed to inhibit the production of pro-inflammatory cytokines in macrophage cell lines, suggesting potential applications in treating inflammatory diseases .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Research indicates that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative stress . This activity may contribute to its potential therapeutic effects in diseases associated with oxidative damage.
Case Studies and Research Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
